1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine is a complex heterocyclic compound with a unique structure that incorporates both diazepine and pyrazole moieties. Its chemical formula is and it has a molecular weight of 200.24 g/mol. The compound is identified by the CAS number 479234-83-8 and has garnered interest due to its potential pharmacological applications, particularly in neurodevelopmental disorders .
This compound can be classified as a bicyclic derivative of benzodiazepine, characterized by the presence of a methyl group and a tetrahydro structure. It is primarily sourced from synthetic routes involving various organic reactions, which will be discussed in detail later. Its classification falls under the broader category of psychoactive substances due to its interaction with neurobiological pathways .
The synthesis of 1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine typically involves several key steps:
This multi-step synthesis allows for the introduction of various substituents on the diazepine ring, which can modulate biological activity .
1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine participates in various chemical reactions typical for heterocycles:
These reactions are crucial for developing analogs that could have improved efficacy or reduced side effects in therapeutic applications .
The primary mechanism of action for 1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine involves its interaction with the oxytocin receptor (OTR):
The physical properties of 1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine include:
Chemical properties include stability under standard laboratory conditions but may vary when exposed to strong acids or bases.
1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine has significant potential applications in scientific research:
Traditional synthesis of 1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine (CAS: 479234-83-8, C₁₁H₁₂N₄, MW: 200.24 g/mol) relies on sequential functional group transformations and ring-closure reactions [2]. A representative pathway begins with ortho-functionalized benzene precursors, typically anthranilic acid derivatives or ortho-aminobenzophenones, reacting with pyrazole-based nucleophiles. For example, N-alkylation of a substituted pyrazole with 2-fluoronitrobenzene, followed by nitro-group reduction, yields a diamine intermediate. Subsequent cyclocondensation with acetic acid derivatives or carbonyl sources (e.g., triethyl orthoacetate) forms the diazepine ring [3] [6]. Critical challenges include controlling regioselectivity during pyrazole N1-methylation and preventing over-reduction during nitro-group conversion. Purification often requires column chromatography due to by-product formation, with typical yields ranging from 35–65% over 4–6 steps (Table 1) [2] [3].
Key Traditional Synthesis Steps
Table 1: Traditional Multi-Step Synthesis Performance
Step | Reagents/Conditions | Key Intermediate | Yield Range (%) |
---|---|---|---|
N-Alkylation | K₂CO₃, DMF, 80°C | 1-(2-Nitrophenyl)-1-methylpyrazole | 70–80 |
Reduction | SnCl₂/HCl or Pd/C, H₂ | 1-(2-Aminophenyl)-1-methylpyrazole | 85–95 |
Cyclocondensation | Triethyl orthoacetate, Δ | Target Diazepine | 50–65 |
Overall Yield | 30–50 |
Contemporary approaches emphasize atom-economical cyclocondensation reactions for direct benzo[b]pyrazolo[3,4-e][1,4]diazepine formation. Friedländer-type condensations between ortho-amino carbonyl compounds (e.g., 2-aminobenzaldehyde) and 3-aminopyrazoles enable single-step annulation under mild base catalysis (e.g., NaOH/DMSO) [3] [6]. This method leverages the nucleophilicity of the pyrazole’s C4 position and the electrophilicity of the aldehyde, followed by intramolecular Schiff base formation to construct the diazepine ring. Modifications include using Vilsmeier-Haack formylation for in situ aldehyde generation [6]. Microwave-assisted cyclocondensation significantly enhances efficiency, reducing reaction times from hours to minutes (e.g., 30 min at 150°C) while improving yields to 75–85% [3]. Alternative catalysts like p-toluenesulfonic acid (PTSA) or molecular sieves further optimize selectivity for the tetrahydro derivative over oxidized by-products [3].
Table 2: Cyclocondensation Method Comparison
Method | Conditions | Catalyst/Additive | Time | Yield (%) |
---|---|---|---|---|
Friedländer Condensation | DMSO, NaOH, 25°C | None | 4–6 h | 65–70 |
Vilsmeier-Assisted | DMF/POCl₃, then NH₄OAc | Acetic acid | 8 h | 70–75 |
Microwave Cyclization | DMSO, 150°C, sealed vessel | K₂CO₃ | 25–30 min | 80–85 |
Scalable production requires optimizing solvent systems, temperature, and catalyst loading. Polar aprotic solvents like DMSO maximize solubility of intermediates during cyclocondensation, while ethanol/water mixtures facilitate crystallization at >98% purity [2] [3]. Temperature control is critical: cyclizations below 100°C favor the tetrahydro form (desired product), whereas higher temperatures promote dehydrogenation to fully aromatic by-products. Catalytic screening shows that 10 mol% PTSA in refluxing toluene suppresses resinification, enhancing yields to 88% [3]. For nucleophilic substitutions, phase-transfer catalysts (e.g., tetrabutylammonium bromide) enable aqueous-organic biphasic reactions, reducing organic solvent use by 40% [3]. Post-reaction purification via acid-base extraction isolates the target compound efficiently, with HPLC confirming ≥98% purity – essential for pharmacological evaluation [2] [3].
Critical Optimization Parameters:
Table 3: Scalability Parameters and Outcomes
Parameter | Laboratory Scale | Kilogram Scale | Impact on Yield/Purity |
---|---|---|---|
Solvent | DMSO (10 mL/g substrate) | DMSO (6 mL/g substrate) | Purity: 98% → 97% |
Catalyst Loading | 10 mol% PTSA | 5 mol% PTSA | Yield: 88% → 85% |
Reaction Temperature | 100°C | 95°C | By-products: <2% → <1.5% |
Crystallization Solvent | Ethanol | Ethanol/Water (3:1) | Recovery: 90% → 92% |
Identified Chemical Compounds
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1